molecular formula C7H7N3S B3240767 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine CAS No. 1446017-03-3

4-Methylbenzo[d][1,2,3]thiadiazol-6-amine

Cat. No.: B3240767
CAS No.: 1446017-03-3
M. Wt: 165.22 g/mol
InChI Key: XIGZMUOKZCJSJA-UHFFFAOYSA-N
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Description

4-Methylbenzo[d][1,2,3]thiadiazol-6-amine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . It is characterized by a benzothiadiazole ring substituted with a methyl group at the 4-position and an amine group at the 6-position. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization with sulfur and subsequent amination . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent.

Major Products:

Scientific Research Applications

4-Methylbenzo[d][1,2,3]thiadiazol-6-amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

    4-Methylbenzo[d][1,2,3]thiadiazole: Lacks the amine group at the 6-position.

    6-Aminobenzo[d][1,2,3]thiadiazole: Lacks the methyl group at the 4-position.

    4-Methylbenzo[d][1,2,3]oxadiazole: Contains an oxygen atom instead of sulfur in the ring structure.

Uniqueness: 4-Methylbenzo[d][1,2,3]thiadiazol-6-amine is unique due to the presence of both a methyl group and an amine group on the benzothiadiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-methyl-1,2,3-benzothiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5(8)3-6-7(4)9-10-11-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZMUOKZCJSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine
Reactant of Route 2
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine
Reactant of Route 3
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine
Reactant of Route 4
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine
Reactant of Route 5
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine
Reactant of Route 6
4-Methylbenzo[d][1,2,3]thiadiazol-6-amine

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